molecular formula C13H21Cl2N3O2 B2554570 (1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286265-16-4

(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2554570
CAS No.: 1286265-16-4
M. Wt: 322.23
InChI Key: JGYGRQJTQNVJDN-KBTGPXOVSA-N
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Description

(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with a nitrobenzyl group and two amine groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane-1,4-diamine core. This can be achieved through the hydrogenation of cyclohexane-1,4-dinitrile. The nitrobenzyl group is then introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride under basic conditions. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale hydrogenation reactors for the initial reduction step, followed by continuous flow reactors for the nucleophilic substitution and salt formation steps. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, nitroso compounds, and secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine groups can form hydrogen bonds with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: Lacks the nitrobenzyl group, making it less reactive.

    N1-Benzylcyclohexane-1,4-diamine: Similar structure but without the nitro group, resulting in different reactivity and applications.

    N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine: Similar but not in dihydrochloride form, affecting its solubility and stability.

Uniqueness

(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological and industrial applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

4-N-[(3-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.2ClH/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18;;/h1-3,8,11-12,15H,4-7,9,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYGRQJTQNVJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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